REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][NH:14][C:13]1=[O:18])C1C=CC=CC=1>CO>[OH:8][CH2:9][CH2:10][CH2:11][N:12]1[C:16](=[O:17])[CH2:15][NH:14][C:13]1=[O:18]
|
Name
|
3-(3-Benzyloxypropyl)imidazolidine-2,4-dione
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCCN1C(NCC1=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
the mixture stirred under a hydrogen atmosphere (1 atmosphere) for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the system purged with nitrogen
|
Type
|
ADDITION
|
Details
|
10% Palladium on carbon (130 mg, 10% by mass) and a few drops of glacial acetic acid were added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with methylene chloride/methanol (98/2 to 95/5)
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C(NCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 606 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |